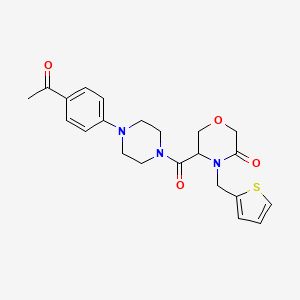

5-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one

Description

The compound 5-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one features a morpholin-3-one core substituted with a thiophen-2-ylmethyl group and a piperazine-1-carbonyl linker attached to a 4-acetylphenyl moiety. The acetyl group on the phenyl ring may influence electronic properties and binding interactions, while the thiophene and morpholinone moieties contribute to conformational rigidity and solubility .

Properties

IUPAC Name |

5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-(thiophen-2-ylmethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-16(26)17-4-6-18(7-5-17)23-8-10-24(11-9-23)22(28)20-14-29-15-21(27)25(20)13-19-3-2-12-30-19/h2-7,12,20H,8-11,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNCJQHLHRTIJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3COCC(=O)N3CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 427.52 g/mol. Its structure features a morpholine ring, a thiophene moiety, and an acetophenone derivative, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O4S |

| Molecular Weight | 427.52 g/mol |

| IUPAC Name | This compound |

| Purity | Typically 95% |

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the piperazine derivative and subsequent modifications to introduce the acetophenone and thiophene groups. The synthetic pathway typically employs standard organic reactions such as acylation and cyclization.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives bearing acetophenone have been reported to outperform traditional chemotherapeutics like cisplatin in various cancer cell lines, including A549 (lung), HeLa (cervical), and SGC7901 (gastric) cells .

Case Study:

A study evaluating a series of piperazine derivatives found that those with acetophenone substitution had IC50 values significantly lower than 10 μM against several tumor cell lines, indicating potent cytotoxic effects .

The mechanism through which this compound exerts its biological effects is believed to involve modulation of key signaling pathways related to cell proliferation and apoptosis. Specifically, compounds with similar structures have been shown to act as allosteric enhancers of adenosine receptors, which play a crucial role in tumor biology .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Compounds containing piperazine moieties have been linked to anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Antifilarial Activity

Preliminary studies indicate that derivatives of piperazine can also exhibit antifilarial properties. This suggests that this compound may possess broader pharmacological applications beyond oncology .

Comparison with Similar Compounds

Comparative Analysis Table

*Hypothesized based on structural analogs.

Q & A

Q. What are the recommended synthetic pathways for preparing 5-(4-(4-acetylphenyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one?

A typical approach involves coupling a piperazine-carbonyl intermediate with a functionalized morpholinone precursor. For example:

- Step 1 : Synthesize the piperazine-carbonyl fragment via acylation of 4-acetylphenylpiperazine using chloroacetic acid or activated carbonyl agents (e.g., EDCI/HOBt) in anhydrous dichloromethane (DCM) under nitrogen .

- Step 2 : Functionalize the morpholinone core with a thiophen-2-ylmethyl group using nucleophilic substitution (e.g., alkylation with 2-thiophenemethanol and a base like NaH) .

- Step 3 : Couple the two fragments via amide bond formation using coupling agents such as TBTU or HATU in DMF, followed by purification via recrystallization (DMF/EtOH mixtures) .

Q. How can the compound’s purity and structural integrity be validated?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- Spectroscopy : Confirm the structure via H/C NMR (e.g., carbonyl resonance at ~170 ppm, thiophene protons at δ 6.8–7.2 ppm) and HRMS (ESI+) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.5%, H: 5.2%, N: 9.7%) .

Q. What safety precautions are critical during handling?

- PPE : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks (Category 2A) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational methods optimize the compound’s conformational stability?

- Molecular Dynamics (MD) : Simulate the morpholinone and piperazine ring dynamics in solvent (e.g., DMSO) to identify dominant conformers. The morpholinone ring typically adopts a chair conformation, while the piperazine may exhibit puckering .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to predict bond angles (e.g., C–N–C in piperazine: ~109.5°) and electrostatic potential maps for reactive sites .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) in enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) to identify non-linear effects .

- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity (e.g., hydrolysis of the carbonyl group in serum-containing media) .

- Receptor Binding Assays : Compare binding affinities (IC) across cell lines (e.g., HEK293 vs. CHO) to assess selectivity .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. For example, replace the acetyl group with a pivaloyloxymethyl (POM) ester .

- Lipophilicity Adjustment : Modify the thiophen-2-ylmethyl group with polar substituents (e.g., –OH or –SOH) to reduce logP (target: 2–3) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.